molecular formula C11H12ClN3 B13063905 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13063905
M. Wt: 221.68 g/mol
InChI Key: IGZKTJUAHQPUAD-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 3-methyl-1H-pyrazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-chlorobenzyl chloride is reacted with 3-methyl-1H-pyrazole in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the reagents and reaction conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-2-4-10(12)5-3-9/h2-5,7H,6,13H2,1H3

InChI Key

IGZKTJUAHQPUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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